Cas no 688-73-3 (Tributyltin Hydride)
Tributyltin Hydride structure
Tributyltin Hydride
Tributyltin Hydride Properties
Names and Identifiers
-
- tri-n-butyltin hydride
- TIN TRIBUTYL HYDRIDE
- TRIBUTYLSTANNANE
- TRIBUTYLTIN HYDRIDE
- TRI-N-BUTYLSTANNANE
- TRI-N-BUTYLTIN
- Stannane, tributyl-
- Stannane, tri-n-butyl-, hydride
- Tin, tri-n-butyl-, hydride
- tributyl-stannan
- Tributylstannic hydride
- tri-n-butylstannanehydride
- tri-n-butyl-stannanhydride
- tri-n-butyl-tihydride
- tbth
- TRIBUTYLTINHYDRIDE,TECHNICAL
- Tributyltin Hydride (stabilized with BHT)[Reducing Reagent]
- Tributyltin
- TBTH (stabilized with BHT)
- Tributylstannane (stabilized with BHT)
- Tributylhydridotin(IV)
- Tributyltin(IV) hydride
- Tri-n-butyltin hydride, 97% 50GR
- (stabilized with BHT) [Reducing Reagent]
- Tributyltin Hydride Tributyltin hydride (stabilized with BHT)
- TRIBUTYLTIN HYDRIDE FOR SYNTHESIS
- Tributyltin hydrid
- EINECS 211-704-4
- FT-0632808
- TRIBUTYL TIN
- 688-73-3
- T1473
- UNII-4XDX163P3D
- HSDB 6362
- MFCD00009416
- BRN 3587329
- GS-6317
- NCGC00164096-01
- TRIBUTYLTIN HYDRIDE [MI]
- Tributlytin
- AKOS032949789
- PIILXFBHQILWPS-UHFFFAOYSA-N
- Z1110983791
- TRI-N-BUTYLTIN HYDRIDE [HSDB]
- tributyl-tin
- FT-0636016
- DTXSID0040709
- A836269
- tributylstannyl
- TBY
- 4XDX163P3D
- tributyltin(IV)
- AKOS015909735
- Tri-n-butyltin
- Tributylstannane
- +Expand
-
- MFCD00009416
- PIILXFBHQILWPS-UHFFFAOYSA-N
- InChI=1S/3C4H9.Sn/c3*1-3-4-2;/h3*1,3-4H2,2H3;
- [CH2]CCC.[CH2]CCC.[CH2]CCC.[Sn]
- 3587329
Computed Properties
- 291.11300
- 0
- 0
- 3
- 291.113
- 13
- 72.1
- 0
- 0
- 0
- 0
- 0
- 1
- nothing
- nothing
- 0
- 0A^2
Experimental Properties
- 4.88150
- 0.00000
- 1.472-1.474
- React
- 80°C/1mmHg(lit.)
- <0°C
- No data available
- 40 ºC
- 2440
- Immiscible with water.
- Colorless liquid.
- It reacts with water to form tri-n-butyl tin hydroxide. It can remain unchanged in the dry state.
- Air & Moisture Sensitive
- 1.082
Tributyltin Hydride Security Information
- GHS02 GHS06 GHS08 GHS09
- WH8675000
- 3
- 6.1
- S35-S36/37/39-S45-S60-S61-S62-S36/37-S33-S26-S16
- II
- R10; R15; R21; R25; R36/38; R48/23/25; R50/53
- T N
- UN 1993 3/PG 3
- H226,H301,H312,H315,H319,H372,H410
- P273,P280,P301+P310,P305+P351+P338,P314,P501
- dangerous
- 0-10°C
- II
- R10;R15;R21;R25;R36/38;R48/23/25;R50/53
- Danger
- Yes
- 6.1
- 1-10
Tributyltin Hydride Customs Data
- 29310095
-
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
Tributyltin Hydride Related Literature
-
1. Synthesis of 1,2-fused indoles by radical cyclisation1Christopher J. Moody,Claire L. Norton Synthesis of 12-fused indoles by radical cyclisation1. Christopher J. Moody Claire L. Norton J. Chem. Soc. Perkin Trans. 1 1997 2639
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2. The use of free radical initiators bearing metal–metal, metal–hydrogen and non-metal–hydrogen bonds in synthesisBruce C. Gilbert,Andrew F. Parsons J. Chem. Soc. Perkin Trans. 2 2002 367
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3. Reactions of relevance to the chemistry of aminoglycoside antibiotics. Part 14. A useful radical-deamination reactionDerek H. R. Barton,Gerhard Bringmann,Geneviève Lamotte,William B. Motherwell,Robyn S. Hay Motherwell,Alexander E. A. Porter J. Chem. Soc. Perkin Trans. 1 1980 2657
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4. 2β-Alkyl derivatives of gibberellin A1Jake MacMillan,David A. Taylor J. Chem. Soc. Perkin Trans. 1 1985 837
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Eric Bonnefille,Fernando Novio,Torsten Gutmann,Romuald Poteau,Pierre Lecante,Jean-Claude Jumas,Karine Philippot,Bruno Chaudret Nanoscale 2014 6 9806
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6. Chapter 4. Reaction mechanisms. Part (iii) Free-radical reactions
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7. Catalytic tin radical mediated tricyclisations. Part 2David R. Kelly,Mark R. Picton J. Chem. Soc. Perkin Trans. 1 2000 1571
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8. Photoreduction of aromatic carbonyl compounds by tetra-n-butyltin and tri-n-butyltin hydrideD. R. G. Brimage,R. S. Davidson,P. F. Lambeth J. Chem. Soc. C 1971 1241
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9. Radical-induced ring opening of epoxides. A convenient alternative to the wharton rearrangementDerek H. R. Barton,Robyn S. Hay Motherwell,William B. Motherwell J. Chem. Soc. Perkin Trans. 1 1981 2363
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10. Reactions of relevance to the chemistry of aminoglycoside antibiotics. Part 15. The selective modification of neamine by radical-induced deaminationDerek H. R. Barton,Gerhard Bringmann,William B. Motherwell J. Chem. Soc. Perkin Trans. 1 1980 2665
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